N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Structural Similarity Chemical Space Procurement Authentication

Scaffold diversity for NLRP3 inflammasome inhibitor lead optimization remains limited, with minor sulfonamide N-substituent changes drastically altering potency and tissue distribution. This compound addresses this gap by providing a structurally distinct indazole-indene hybrid (Tanimoto <0.7 vs. nearest analogs) that cannot be assumed from generic indazole or indane sulfonamides. • Serves as a starting point for colon-selective NLRP3 inhibitor campaigns, with the indazole substitution expected to modulate oral bioavailability beyond compound 15z. • Suitable for broad kinase panels (468 kinases), carbonic anhydrase isoform screening (CA IX, CA XII, CA XIV), and chemoproteomic target identification. • Supplied at 95% purity with quality assurance documentation; immediate global shipping for uninterrupted research workflows.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 878212-27-2
Cat. No. B2556902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
CAS878212-27-2
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C16H15N3O2S/c20-22(21,15-7-5-11-2-1-3-12(11)8-15)19-14-6-4-13-10-17-18-16(13)9-14/h4-10,19H,1-3H2,(H,17,18)
InChIKeyBHGSMBVSKPQFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: Chemical Identity & Procurement


N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (CAS 878212-27-2) is a hybrid sulfonamide containing an indazole ring linked via a secondary sulfonamide bond to a 2,3-dihydro-1H-indene scaffold [1]. It belongs to a class of indazole-sulfonamide conjugates explored in medicinal chemistry for kinase inhibition and anti-inflammatory activity [2]. The compound is commercially available as a research chemical from multiple vendors, typically at 95% purity, with a molecular formula of C16H15N3O2S and a molecular weight of approximately 313.37 g/mol [1].

1
Workflow Indazole-sulfonamide hybrid for kinase or inflammasome pathway studies
2
Selection context Distinct indene-indazole scaffold supports selectivity profiling campaigns
3
Procurement note Research-grade (95%) suitable for screening; review purification needs for biophysical assays

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: Uniqueness over Common Analogs


Simple in-class substitution is problematic because the combination of the 1H-indazol-6-yl group and the 2,3-dihydro-1H-indene-5-sulfonamide core is structurally distinct from both generic indazole sulfonamides (which typically use a benzenesulfonamide) and indane sulfonamides (which lack the indazole directing group) [1]. In NLRP3 inflammasome inhibitor discovery, minor changes to the sulfonamide N-substituent dramatically alter both potency (IC50 range from >10 μM to 0.13 μM) and colon vs. systemic distribution profiles [2]. The specific indene-indazole hybrid architecture therefore likely confers a unique selectivity and pharmacokinetic signature that cannot be assumed for any close analog without experimental confirmation.

Target Compound
vs
Generic indazole or indane sulfonamide analogs

Indene-indazole hybrid architecture may confer distinct selectivity and ADME signatures not reproducible by simpler benzenesulfonamides.

Minor N-substituent changes in this series can shift reported potency by >100-fold; direct replacement risks altering target engagement and distribution.

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: Differentiation Evidence


Structural Uniqueness vs. Closest Analogs

Based on a 2D fingerprint comparison, the closest analog commercially available is 2,3-dihydro-1H-indene-5-sulfonamide (Tanimoto similarity ~0.62) and N-(1H-indazol-6-yl)benzenesulfonamide (similarity ~0.68). These similarity values cross a commonly accepted threshold for scaffold hopping (typically <0.7), indicating that the target compound occupies a distinct region of chemical space compared to its nearest purchasable neighbors [1]. No direct experimental comparison is available in the public domain; this is a class-level inference based on chemical structure. Users must independently verify any functional differentiation.

Structural Uniqueness
Class-level inference
Tanimoto similarity ~0.62–0.68 to closest commercial analogs; distance >0.3 indicates scaffold novelty.
Supports structural distinctiveness review
In silico only; no biological assay performed
Structural Similarity Chemical Space Procurement Authentication

Purity Specification vs. Commercial Analogs

The target compound is supplied by the primary vendor Enamine LLC at a minimum purity of 95% [1]. By comparison, the simplest analog 2,3-dihydro-1H-indene-5-sulfonamide is commonly available at ≥97% purity, while N-(1H-indazol-6-yl)benzenesulfonamide analogs are typically ≥95% . The 95% purity specification is adequate for most screening and hit-validation workflows, but for biophysical assays or in vivo studies, additional purification may be required. This is a cross-study comparable observation based on publicly listed vendor specifications.

Purity Specification
Cross-study comparable
95% (target) vs. ≥97% (indane-5-sulfonamide analog) and ≥95% (indazole-benzenesulfonamide class).
Adequate for screening; review purification for sensitive assays
Vendor specification; batch values may vary
Purity Quality Control Procurement

NLRP3 Inhibitory Activity: SAR Context

A 2023 study on 2,3-dihydro-1H-indene-5-sulfonamide analogs identified compound 15z as a potent NLRP3 inhibitor (IC50 = 0.13 μM, KD = 102.7 nM) that targets colon tissue [1]. While the target compound was not tested in that work, the structure of 15z (which features a substituted phenyl sulfonamide) differs from the target compound only at the N-aryl group. SAR analysis in the same series shows that replacement of the N-aryl group can shift IC50 values by >100-fold. This class-level inference suggests that the indazole-substituted analog could exhibit distinct potency and selectivity, but no direct data exists.

NLRP3 SAR Context
Class-level inference
Close analog 15z: IC50 = 0.13 μM; >100-fold potency shift possible with N-aryl replacement.
Indazole substitution may alter potency; requires de novo profiling
J774A.1 macrophage assay context
NLRP3 Inflammasome SAR

Molecular Weight & Lipophilicity vs. Fragment Analogs

The target compound has a molecular weight of 313.37 g/mol, which places it in the 'lead-like' space, heavier than the fragment-sized indane-5-sulfonamide (MW 197.25) but lighter than typical kinase inhibitors (MW >400) [1]. The presence of both an indazole and an indane ring increases the number of hydrogen bond acceptors (5) and the topological polar surface area relative to simpler sulfonamides, potentially influencing solubility and permeability. This is a cross-study comparable observation based on calculated physicochemical properties.

MW & Lipophilicity
Cross-study comparable
MW = 313.37 g/mol; positioned between fragment indane-sulfonamide (197.25) and typical kinase inhibitors (>400).
Supports lead-like space for optimization campaigns
In silico calculation
Drug-likeness Lipophilicity Fragment-based screening

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: Application Scenarios


NLRP3 Drug Discovery with Novel Scaffold

Given the potent NLRP3 inhibition achieved by the 2,3-dihydro-1H-indene-5-sulfonamide core [1], this indazole-substituted variant can serve as a starting point for a new medicinal chemistry campaign aiming to optimize colon-selective efficacy and oral bioavailability beyond compound 15z. Its molecular weight (313.37) and structural distinctiveness from known aryl-sulfonamide NLRP3 inhibitors support exploration of novel intellectual property space.

Targeted Carbonic Anhydrase Isoform Profiling

Indane-5-sulfonamides are established carbonic anhydrase inhibitors with nanomolar Ki values against CA XII and CA XIV . The addition of an indazole moiety through the sulfonamide nitrogen may shift isoform selectivity toward tumor-associated CA IX or CA XII. The compound is suitable for screening panels against all catalytically active CA isoforms to identify novel selective inhibitors.

Chemoproteomics & CETSA Target Deconvolution

Because the compound occupies a distinct region of chemical space (Tanimoto <0.7 vs nearest analogs) [2], it is a valuable tool for chemoproteomics studies to identify new cellular targets for the indazole-indene hybrid scaffold. Its purity (95%) is sufficient for initial pull-down and CETSA experiments, with optional further purification for quantitative mass spectrometry.

Kinase Selectivity Screening Panel

Indazole-sulfonamide conjugates have been developed as PLK4 inhibitors [3]. This compound, with its unique indene linker, can be screened against a broad panel of 468 kinases to assess whether the indazole-6-yl substitution combined with the dihydroindene group confers a kinase selectivity profile distinct from benzenesulfonamide-based PLK4 inhibitors.

Application
Selection Property
Validation Focus
NLRP3 Inflammasome Studies
Novel indazole-sulfonamide scaffold
Colon-selective pathway-response context
Carbonic Anhydrase Profiling
Indane-sulfonamide core with isoform-shifting potential
CA IX / CA XII isoform-selectivity review
Target Deconvolution (CETSA)
Distinct chemical space (Tanimoto
Off-target profiling and engagement review
Kinase Selectivity Screening
Indazole-indene hybrid linker architecture
Kinase panel selectivity vs. PLK4 reference context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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